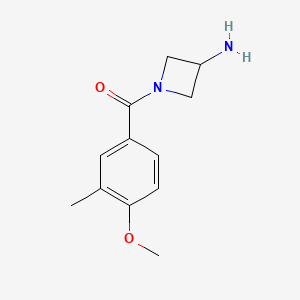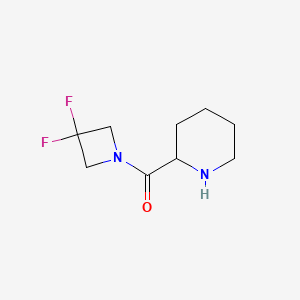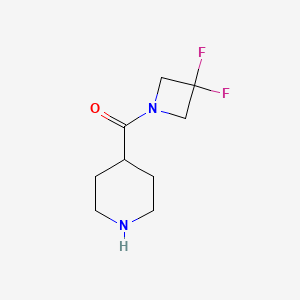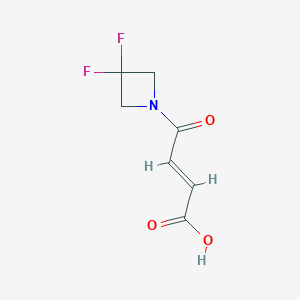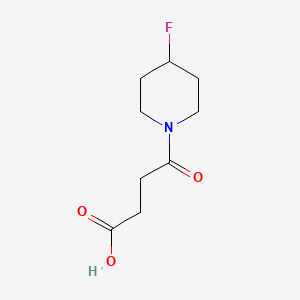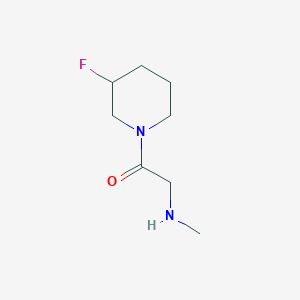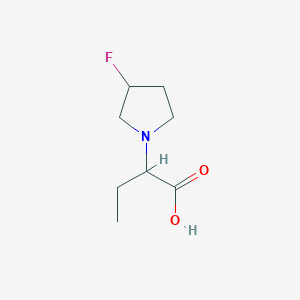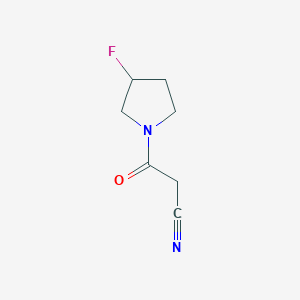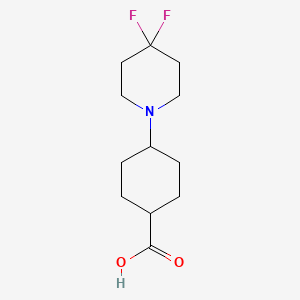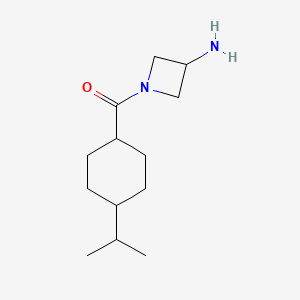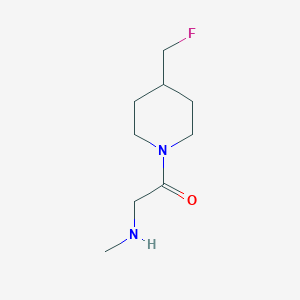
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
The compound “2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic compound. The presence of the fluoroethyl group and the acetonitrile group suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrazole ring attached to a pyridine ring via an ethyl linker. The fluoroethyl group is likely attached to the 1-position of the pyrazole ring, and the acetonitrile group is likely attached to the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the presence of functional groups. For example, the presence of the acetonitrile group might make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Interaction with Renal Transporters
INCB039110, a structurally similar compound to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile, is an inhibitor of Janus kinases (JAKs) with selectivity for JAK1. It impacts creatinine renal clearance by interacting with multiple renal transporters. This interaction elucidates the molecular mechanism behind the observed increase in serum creatinine, highlighting the limitations of using serum creatinine as a marker of renal function (Zhang et al., 2015).
Biodistribution and Radiation Dosimetry
Studies on compounds like 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, used as radioligands for imaging central nicotinic acetylcholine receptors (nAChRs), provide insights into biodistribution and radiation dosimetry. These studies reveal the primary routes of clearance (renal and intestinal) and the absorbed dose in various organs, crucial for evaluating the safety and efficacy of these compounds in imaging applications (Bottlaender et al., 2003).
Comparative Imaging in Glioblastoma Multiforme
Radiolabeled compounds structurally related to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile are utilized in comparative imaging studies in diseases like glioblastoma multiforme. These studies compare the efficacy of different imaging modalities and radiotracers, aiding in the prediction of tumor progression and evaluating treatment strategies (Jensen et al., 2015).
Environmental and Occupational Exposure Studies
Research has also explored the environmental and occupational exposure to compounds similar to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile, especially in the context of pesticides. These studies assess the extent of exposure, potential health risks, and implications for public health policy (Babina et al., 2012).
Future Directions
properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-4-8-17-11(1-5-14)9-12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFTACQDOQBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



